Neomycin Sulfate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

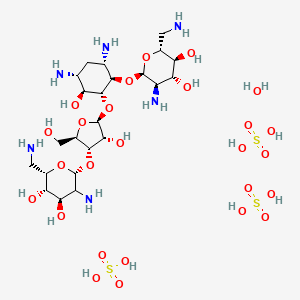

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H54N6O26S3 |

|---|---|

Molecular Weight |

926.9 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |

InChI |

InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11?,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1 |

InChI Key |

WHAGUNPVKDUVFV-QGTTWHFQSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4C([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Historical and Biosynthetic Origins of Neomycin Sulfate

Discovery and Early Research Milestones

The discovery of neomycin in 1949 is credited to the microbiologist Selman Waksman and his graduate student Hubert Lechevalier at Rutgers University. wikipedia.orgacs.orgtime.com This discovery was a result of Waksman's systematic and groundbreaking research on soil microbes, particularly the actinomycetes, which had previously led to the discovery of streptomycin (B1217042) in 1943. acs.orgtime.comebsco.comstudyantibiotics.com Waksman's work with actinomycetes, a group of filamentous bacteria, revolutionized the search for new antimicrobial agents. acs.orgacs.org

Initial research demonstrated that neomycin was effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. wikipedia.org Notably, it showed activity against streptomycin-resistant bacteria and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. wikipedia.org Neomycin received approval for medical use in 1952, and Rutgers University was granted the patent for the antibiotic in 1957. wikipedia.org

Microbial Producers and Natural Isolation Sources

Neomycin is a naturally occurring antibiotic complex produced through fermentation. hep.com.cn The primary microbial source for the production of neomycin is the soil-dwelling bacterium Streptomyces fradiae. wikipedia.orgdrugbank.comnih.govwikipedia.org Strains of Streptomyces fradiae have been established as the most effective producers of neomycin. nih.gov Another species, Streptomyces albogriseus, has also been identified as a source of neomycin. wikipedia.org The production of neomycin by these microorganisms requires specific nutrient conditions and can be carried out in either stationary or submerged aerobic cultures. wikipedia.org Following fermentation, the neomycin complex is isolated and purified from the bacterial culture. wikipedia.org

Streptomyces fradiae as the Primary Producer

Streptomyces fradiae is an actinomycete bacterium that is the principal microorganism used for the industrial production of neomycin. wikipedia.orgdrugbank.comnih.govwikipedia.org Research has focused on optimizing the fermentation conditions and medium composition to enhance the yield of neomycin from S. fradiae strains. nih.govnih.gov For instance, studies have investigated the optimal levels of various minerals, such as calcium, iron, and zinc, to maximize neomycin production. nih.gov

Neomycin Congener Composition and Characterization

Commercial-grade neomycin is not a single compound but rather a complex mixture of several structurally related compounds known as congeners. wikipedia.orgdrugbank.comnih.govdrugbank.com The primary components of this complex are Neomycin B and Neomycin C, with Neomycin A being a minor constituent. wikipedia.orgdrugbank.comnih.govdrugbank.com The relative proportions of these congeners can differ between production batches depending on the manufacturer and the specific manufacturing processes employed. wikipedia.org

Neomycin B (Framycetin) as the Major Active Component

Neomycin B, also known as framycetin, is the most abundant and most biologically active component of the neomycin complex. wikipedia.orgdrugbank.comnih.govmedchemexpress.comnih.govnih.govmedchemexpress.com It is recognized for its potent antibacterial properties. medchemexpress.commedchemexpress.com Structurally, Neomycin B is composed of four distinct moieties linked together: D-neosamine, 2-deoxystreptamine (B1221613) (2-DOS), D-ribose, and L-neosamine. wikipedia.org

Neomycin C and Neomycin A (Neamine) Constituents

Neomycin C is a stereoisomer of Neomycin B, meaning they share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of one of their stereocenters. wikipedia.org It is also an active component of the neomycin complex, though generally considered less active than Neomycin B. wikipedia.org Neomycin C can be enzymatically synthesized from ribostamycin. wikipedia.org

Neomycin A, also called neamine (B104775), is another component of the neomycin complex. wikipedia.orgwikipedia.orgnih.govsynzeal.com It is structurally simpler than Neomycins B and C, consisting of a D-neosamine unit and a 2-deoxystreptamine (2-DOS) moiety. wikipedia.org Neamine is considered a degradation product of Neomycins B and C and possesses weaker antimicrobial activity compared to the other two main components. wikipedia.orgpoultrymed.com

| Neomycin Congener | Also Known As | Key Structural Components | Relative Activity |

| Neomycin A | Neamine | D-neosamine, 2-deoxystreptamine | Inactive degradation product |

| Neomycin B | Framycetin | D-neosamine, 2-deoxystreptamine, D-ribose, L-neosamine | Most active component |

| Neomycin C | - | D-neosamine, 2-deoxystreptamine, D-ribose, Neosamine C | Active, but less so than Neomycin B |

Biosynthetic Pathway Elucidation and Gene Clusters

The biosynthesis of neomycin is a complex, multi-step process governed by a dedicated set of genes organized in a gene cluster. The complete biosynthetic gene cluster for neomycin, designated as neo, has been cloned and sequenced from Streptomyces fradiae. uni-konstanz.dersc.org This cluster contains the genetic blueprint for the enzymes that construct the neomycin molecule from simpler metabolic precursors. ebi.ac.ukresearchgate.net

Sequence analysis of the neo gene cluster has revealed 21 putative open reading frames (ORFs). uni-konstanz.dersc.org The protein products of these genes show significant similarity to enzymes involved in the biosynthesis of other aminoglycoside antibiotics, such as butirosin, gentamicin, tobramycin, and kanamycin (B1662678). uni-konstanz.dersc.org The elucidation of this pathway has involved the characterization of several key enzymes, including glycosyltransferases, aminotransferases, and deacetylases. pnas.org For example, the gene neo6 encodes an L-glutamine:2-deoxy-scyllo-inosose (B3429959) aminotransferase, which is responsible for a crucial transamination step in the formation of the 2-deoxystreptamine core. uni-konstanz.de The final step in the biosynthesis involves the epimerization of neomycin C to the more active neomycin B, a reaction catalyzed by the enzyme NeoN. Understanding the neomycin biosynthetic pathway and its genetic regulation opens up possibilities for metabolic engineering to improve the yield and composition of neomycin production. hep.com.cnacs.orgresearchgate.netmdpi.com

| Gene | Putative Function in Neomycin Biosynthesis |

| neo6 | L-glutamine:2-deoxy-scyllo-inosose aminotransferase (2-deoxystreptamine formation) |

| neo7 (btrC) | DOIS gene (Neamine biosynthesis) |

| neo8 (btrM) | Putative glycosyltransferase (Neamine biosynthesis) |

| neo5 (btrE) | Putative alcohol dehydrogenase (Neamine biosynthesis) |

| neo11 (btrQ) | Putative dehydrogenase (Neamine biosynthesis) |

| neo15 (btrL, btrP) | Glycosyltransferase (Ribosylation of neamine) |

| neoN | Epimerase (Conversion of Neomycin C to Neomycin B) |

Identification and Functional Characterization of neo Genes

The biosynthesis of neomycin is governed by a cluster of genes, collectively known as the neo gene cluster, within Streptomyces fradiae. uni-konstanz.dersc.org Sequence analysis has identified approximately 21 putative open reading frames (ORFs) within this cluster. uni-konstanz.dersc.org These genes show significant protein sequence similarity to those involved in the biosynthesis of other 2-deoxystreptamine (DOS)-containing aminoglycosides. uni-konstanz.dersc.org

The neo gene cluster contains two primary operons. One operon includes 12 genes, from neoE to neoD, which are directly responsible for the synthesis of Neomycin B. nih.govresearchgate.net The other operon consists of neoGH-aphA and other regulatory genes. nih.govresearchgate.net The aphA gene, for instance, is a neomycin phosphotransferase gene that confers resistance to the antibiotic. uni-konstanz.de Several key genes and their functions have been characterized:

neo7 (btrC): Codes for 2-deoxy-scyllo-inosose (DOIS) synthase. wikipedia.org

neo6 (btrS): Encodes L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which is responsible for the initial transamination step in the formation of 2-deoxystreptamine. wikipedia.orguni-konstanz.de

neo5 (btrE): A putative alcohol dehydrogenase gene. wikipedia.org

neo18 (btrB): A putative aminotransferase. wikipedia.org

neo11 (btrQ): A putative dehydrogenase. wikipedia.org

neoE: A zinc-containing dehydrogenase that is an important conserved enzyme in the synthesis of 2-DOS. mdpi.com

neoN: Encodes a radical S-adenosyl-L-methionine (SAM)-dependent epimerase that catalyzes the final step of Neomycin B biosynthesis. acs.orgnih.govnih.gov

neoG and neoH: Identified as novel regulatory genes for neomycin biosynthesis. acs.orgnih.gov

Role of Intermediates: Neamine and Paromamine (B1213074)

The biosynthesis of neomycin proceeds through several key intermediates, with neamine and paromamine playing pivotal roles. nih.gov Neamine, also known as Neomycin A, is a pseudo-disaccharide that serves as a fundamental building block. wikipedia.orgscite.ai The formation of neamine is considered a probable first step in the assembly of the neomycin molecule. researchgate.net

The conversion of paromamine to neamine is a crucial step in the pathway. nih.govuni-konstanz.de This transformation is carried out by the combined action of two enzymes encoded by the neo gene cluster: Neo-11 (a glucosaminyl-6'-oxidase) and Neo-18 (a 6'-oxoglucosaminyl:L-glutamate aminotransferase). nih.gov The process involves an FAD-dependent dehydrogenation followed by a pyridoxal-5'-phosphate-mediated transamination. nih.gov Interestingly, Neo-18 is also capable of catalyzing deamination at the C-6''' position of neomycin, suggesting a bifunctional role in the formation of both neosamine rings of the final molecule. nih.gov

Epimerization of Neomycin C to Neomycin B

The reaction mechanism involves the consumption of one equivalent of SAM to convert Neomycin C to Neomycin B. nih.gov Studies have confirmed the site of epimerization at C-5''' by observing the incorporation of a deuterium (B1214612) atom from a deuterium oxide-based buffer solution. nih.gov Further research has identified a critical cysteine residue (C249) in NeoN that provides a hydrogen atom to complete the epimerization process. nih.gov Knocking out the neoN gene in S. fradiae results in the loss of Neomycin B synthesis, highlighting the enzyme's essential role. nih.gov

Metabolic Engineering Approaches for Enhanced Biosynthesis

Given the industrial importance of neomycin, significant research has focused on metabolic engineering strategies to enhance its production in S. fradiae. nih.govresearchgate.net These approaches aim to overcome bottlenecks in the biosynthetic pathway and optimize fermentation conditions. nih.govresearchgate.net

A key strategy to boost neomycin production is the overexpression of specific genes within the neo cluster. nih.gov Overexpression of neoN has been shown to enhance the accumulation of Neomycin B while reducing the proportion of the less active Neomycin C. nih.govresearchgate.net Similarly, overexpressing regulatory genes like afsA-g and neoR has led to increased neomycin yields. nih.gov

In one study, the overexpression of a mini-gene cluster containing neoN, metK (a SAM synthetase coding gene), and the regulatory genes neoGH and aphA successfully reduced the accumulation of Neomycin C from 19.1% to 12.7% and increased Neomycin B production by approximately 13.1%. acs.orgnih.gov Another study achieved a 51.2% increase in Neomycin B potency by overexpressing the neoE gene in conjunction with optimizing the fermentation medium. researchgate.netmdpi.com

The composition of the fermentation medium is a critical factor influencing the growth of S. fradiae and the synthesis of neomycin. mdpi.com Optimization of the medium involves adjusting carbon and nitrogen sources, as well as other nutritional factors. nih.govnih.gov

Response surface methodology (RSM) has been employed to identify the optimal concentrations of key nutrients. nih.govnih.gov In one study using solid-state fermentation, ammonium (B1175870) chloride, sodium nitrate (B79036), L-histidine, and ammonium nitrate were identified as crucial factors affecting neomycin production. nih.govnih.gov Another study identified soluble starch, peptone, and ammonium sulfate (B86663) as key components for optimizing neomycin potency. mdpi.com The optimized concentrations of these components led to a two-fold increase in neomycin potency compared to the wild-type strain. mdpi.com

Table 1: Optimized Fermentation Media Components for Enhanced Neomycin Production

| Study Type | Key Components | Optimized Concentrations | Resulting Production/Potency | Reference |

|---|---|---|---|---|

| Solid State Fermentation | Ammonium Chloride, Sodium Nitrate, L-Histidine, Ammonium Nitrate | 2.00%, 1.50%, 0.250%, 0.250% | 19,642 g/kg dry coconut oil cake | nih.govnih.gov |

| Submerged Fermentation | Soluble Starch, Peptone, Ammonium Sulfate | 73.98 g/L, 9.23 g/L, 5.99 g/L | 10,849 ± 141 U/mL | mdpi.com |

Inorganic salts play a significant role in the biosynthesis of neomycin. mdpi.comresearchgate.net The addition of various salts to the fermentation medium has been shown to affect neomycin potency. mdpi.comresearchgate.net For example, the addition of K2HPO4 has been reported to critically impact neomycin production by S. fradiae. cellmolbiol.org

One study systematically investigated the effects of different inorganic salts, including sodium chloride (NaCl), potassium chloride (KCl), ammonium sulfate ((NH4)2SO4), and potassium sulfate (K2SO4), on Neomycin B biosynthesis. mdpi.com It was found that 60 mM (NH4)2SO4 was most effective in promoting both cell growth and Neomycin B production. mdpi.com This concentration led to a Neomycin B potency of 13,650.0 U/mL, which was 3.3 times higher than the control without added inorganic salts. mdpi.com The positive effect of ammonium sulfate is attributed to several factors, including increased osmotic pressure for efficient nutrient utilization, a more favorable carbon-to-nitrogen ratio, and its potential role as an amino donor for transaminase activity. mdpi.com

Table 2: Effect of Different Inorganic Salts on Neomycin B Potency

| Inorganic Salt | Optimal Concentration | Highest Neomycin B Potency (U/mL) | Fold Increase vs. Control | Reference |

|---|---|---|---|---|

| Ammonium Sulfate ((NH4)2SO4) | 60 mM | 13,650.0 | 3.3 | mdpi.com |

| Sodium Chloride (NaCl) | 80 mM | 7,429.7 | 0.82 | mdpi.com |

| Potassium Chloride (KCl) | 40 mM | 6,574.1 | 0.61 | mdpi.com |

| Potassium Sulfate (K2SO4) | 60 mM | 6,317.2 | 0.54 | mdpi.com |

Molecular Mechanism of Action of Neomycin Sulfate at the Prokaryotic Ribosome

Aminoglycoside Interaction with Bacterial Cellular Structures

The initial and critical step for the antibacterial action of neomycin sulfate (B86663) is its ability to traverse the bacterial cell envelope to reach its intracellular target, the ribosome.

Neomycin sulfate penetrates the bacterial cell wall through a combination of passive diffusion and active transport. patsnap.com The initial passage across the outer membrane of Gram-negative bacteria is thought to occur via porin channels, a form of passive diffusion. This is followed by an active transport process that moves the antibiotic across the inner cytoplasmic membrane. This active transport is dependent on the electrochemical gradient across the bacterial cell membrane. patsnap.com

Ribosomal Binding and Inhibition of Protein Synthesis

Once inside the bacterial cytoplasm, neomycin sulfate targets the ribosome, the cellular machinery responsible for protein synthesis. patsnap.comthermofisher.kr By binding to the ribosome, neomycin disrupts its function in several key ways. drugbank.com

The primary intracellular target of neomycin is the 30S ribosomal subunit of the prokaryotic 70S ribosome. patsnap.comnih.govdrugbank.com Neomycin binds specifically to this smaller subunit, interfering with its role in the initiation and elongation phases of protein synthesis. nih.govnih.govresearchgate.net This binding is stable enough to withstand processes like dialysis and electrophoresis. semanticscholar.org In addition to inhibiting the function of assembled ribosomes, neomycin has also been shown to inhibit the formation and assembly of the 30S subunit itself in bacteria such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov

Table 1: Research Findings on Neomycin's Interaction with the 30S Ribosomal Subunit

| Finding | Organism Studied | Reference |

| Specifically binds to the 30S ribosomal subunit to inhibit translation. | General Prokaryotes | patsnap.comdrugbank.comresearchgate.net |

| Inhibits the assembly of the 30S ribosomal subunit. | Staphylococcus aureus | nih.govresearchgate.net |

| Shows a concentration-dependent inhibition of 30S subunit formation. | Escherichia coli | nih.gov |

Neomycin's binding site on the 30S subunit is located at the aminoacyl-tRNA site, or A-site, on the 16S ribosomal RNA (rRNA). patsnap.comresearchgate.net This interaction involves an internal loop of the 16S rRNA that forms the decoding center. nih.gov Chemical probing studies have shown that neomycin and its component, neamine (B104775), protect specific bases within the A-site from chemical modification, namely adenine 1408 (A1408) and guanine 1494 (G1494). nih.gov This binding induces a conformational change in the A-site, locking it into a state that compromises the accuracy of the decoding process. nih.gov Some research also indicates a secondary binding site on the 50S subunit, specifically on helix 69 (H69) of the 23S rRNA, which may contribute to its inhibitory effects. nih.govresearchgate.net

Table 2: Key 16S rRNA Bases Protected by Neomycin Binding

| Protected Base | Location | Significance | Reference |

| A1408 | A-site of 16S rRNA | Protected by A-site bound tRNA; crucial for decoding. | nih.gov |

| G1494 | A-site of 16S rRNA | Protected by A-site bound tRNA; involved in codon recognition. | nih.gov |

The binding of neomycin to the A-site of the 16S rRNA is the direct cause of its most significant effect: the disruption of messenger RNA (mRNA) decoding. patsnap.com This interaction causes a misreading of the genetic code carried by the mRNA. patsnap.comresearchgate.net The conformational change induced by neomycin in the A-site lowers the fidelity of the decoding process, making the ribosome more likely to accept an incorrect aminoacyl-tRNA for a given mRNA codon. nih.govnih.gov This leads to the incorporation of wrong amino acids into the growing polypeptide chain. patsnap.com The synthesis of these aberrant, nonfunctional, or potentially toxic proteins disrupts numerous cellular processes, contributing to the bactericidal action of the antibiotic. patsnap.com

In addition to causing mRNA misreading, neomycin sulfate also inhibits the translocation step of protein synthesis. patsnap.comresearchgate.net Translocation is the process where the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively, to allow for the next codon to be read. Neomycin's binding interferes with the dynamic movements of the ribosomal subunits required for this step. nih.gov At low concentrations, neomycin slows down the forward and backward movements of the small subunit head and body domains, while at high concentrations, it can completely inhibit these essential backward movements, effectively stalling the ribosome on the mRNA. patsnap.comnih.gov This further halts protein synthesis and contributes to the antibiotic's lethal effect on the bacteria. patsnap.com

Thermodynamic Characterization of Ribosome-Neomycin Interactions

The binding of neomycin to the prokaryotic ribosome is a complex process governed by a delicate interplay of thermodynamic forces. Spectroscopic and calorimetric techniques have been employed to dissect these interactions, providing a detailed understanding of the enthalpic and entropic driving forces, the influence of environmental factors like pH and ion concentration, and the resulting stabilization of the ribosomal structure.

The interaction between neomycin and the ribosomal RNA (rRNA) A-site is an exothermic process. researchgate.net The binding affinity of neomycin is primarily driven by favorable enthalpic contributions. researchgate.netnih.govacs.org Studies comparing neomycin with other related aminoglycosides, such as paromomycin (B158545) and ribostamycin, have revealed that the enhanced affinity of neomycin is almost entirely enthalpic in origin. researchgate.netnih.govacs.org

| Aminoglycoside | ΔH (kcal/mol) at pH 6.0 | ΔH (kcal/mol) at pH 7.0 |

|---|---|---|

| Neomycin | -9.6 | -20.0 |

| Paromomycin | -6.1 | -17.0 |

| Ribostamycin | -6.9 | -12.0 |

The binding affinity of neomycin for the ribosomal A-site is highly sensitive to both pH and the concentration of surrounding ions. nih.govacs.org The observed binding affinity decreases as either the pH or the sodium ion (Na+) concentration increases. nih.govacs.org

The effect of pH is linked to the protonation state of the amino groups on the neomycin molecule. nih.gov Calorimetry studies have shown that the binding of neomycin to rRNA is linked to the uptake of protons, and the number of protons taken up increases with pH. nih.gov The salt dependency of the binding affinity indicates that at least three of the drug's ammonium (B1175870) (NH3+) groups participate in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA. nih.govacs.org As the concentration of competing cations like Na+ increases, these electrostatic interactions are screened, leading to a reduction in binding affinity. This is reflected in the decreased thermal stabilization of the rRNA duplex at higher salt concentrations. acs.org

| Aminoglycoside | ΔTm (°C) at 60 mM Na+ | ΔTm (°C) at 147 mM Na+ |

|---|---|---|

| Neomycin | 12.0 | 5.4 |

| Paromomycin | 9.7 | 2.3 |

| Ribostamycin | 2.7 | 0.2 |

A direct consequence of neomycin binding is the significant stabilization of the ribosome and its rRNA components. nih.gov This binding enhances the thermal stability of the A-site RNA duplex, an effect that can be quantified by measuring the increase in its melting temperature (Tm). nih.govacs.org At a pH of 6.0 and a Na+ concentration of 60 mM, the binding of neomycin increases the thermal stability of the host RNA duplex by 12.0 °C. acs.org It is proposed that the bound neomycin stabilizes the rRNA structure by restricting the unfolding of the particles. nih.gov This stabilization effect is potent enough for the binding to remain stable even during processes like dialysis and electrophoresis. nih.gov

More detailed structural and single-molecule imaging studies have revealed that neomycin's action is not simply a general stiffening of the ribosome. Instead, neomycin binding can stabilize an intermediate conformational state of the ribosome that is in transition between locked and unlocked states. researchgate.net This stabilized intermediate configuration is incompatible with key ribosomal functions such as tRNA selection and translocation, thereby inhibiting protein synthesis. researchgate.net

Molecular Mechanisms of Resistance to Neomycin Sulfate

Enzymatic Modification of Neomycin Sulfate (B86663)

The most prevalent mechanism of resistance to aminoglycosides, including neomycin, is their enzymatic modification by bacterial enzymes. nih.gov This modification alters the structure of the antibiotic, reducing its affinity for the ribosomal target. mdpi.com

Bacteria have developed aminoglycoside-modifying enzymes (AMEs) that chemically alter and inactivate neomycin. patsnap.com These enzymes are typically classified into three main families based on the type of chemical modification they catalyze:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-Coenzyme A to an amino group on the neomycin molecule. mdpi.comresearchgate.net

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mdpi.comresearchgate.net

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenyl group from ATP to a hydroxyl group of the antibiotic. mdpi.comresearchgate.net

The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. researchgate.net The modification of neomycin by these enzymes sterically hinders its binding to the ribosome, rendering it ineffective. wikipedia.org

Table 1: Major Classes of Aminoglycoside-Modifying Enzymes (AMEs)

| Enzyme Class | Abbreviation | Mechanism of Action |

|---|---|---|

| Aminoglycoside Acetyltransferases | AAC | Acetylation of amino groups |

| Aminoglycoside Phosphotransferases | APH | Phosphorylation of hydroxyl groups |

Resistance to neomycin is frequently conferred by kanamycin (B1662678) kinase genes. wikipedia.org The most well-known of these is the neomycin phosphotransferase II (nptII) gene, which encodes the enzyme aminoglycoside 3'-phosphotransferase II (APH(3')II). geneticsmr.orgsrce.hr This enzyme specifically phosphorylates neomycin, inactivating it. geneticsmr.org The nptII gene was originally isolated from the Tn5 transposon in Escherichia coli and is widely used as a selectable marker in molecular biology to identify cells that have successfully incorporated a plasmid. geneticsmr.orgontosight.ai Cells expressing the nptII gene can survive in the presence of neomycin and other aminoglycosides like kanamycin and G418. ontosight.aiaddgene.org

Alterations in Bacterial Uptake and Efflux Mechanisms

Another significant mechanism of resistance involves changes in the bacterial cell's ability to take up neomycin or actively pump it out.

Reduced uptake of neomycin can occur due to alterations in the outer membrane permeability of Gram-negative bacteria. nih.govplos.org However, a more active process involves efflux pumps, which are transmembrane proteins that recognize and expel a wide range of compounds, including antibiotics, from the bacterial cell. nih.govnih.gov Overexpression of these pumps maintains the intracellular concentration of neomycin below a therapeutic threshold. nih.gov

Several families of efflux pumps are implicated in neomycin resistance, with the Resistance-Nodulation-Cell Division (RND) family being particularly prominent in Gram-negative bacteria. nih.govmdpi.com For instance, the MexAB-OprM efflux pump in Pseudomonas aeruginosa and the AcrAB-TolC system in Escherichia coli can contribute to neomycin resistance. nih.govasm.org The use of efflux pump inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN), has been shown to enhance the sensitivity of some bacteria to neomycin, confirming the role of efflux in resistance. asm.orgfrontiersin.org

Table 2: Examples of Efflux Pumps Involved in Neomycin Resistance

| Efflux Pump System | Bacterial Species | Pump Family |

|---|---|---|

| MexAB-OprM | Pseudomonas aeruginosa | RND |

| MexCD-OprJ | Pseudomonas aeruginosa | RND |

| AcrAB-TolC | Escherichia coli | RND |

Ribosomal Target Site Mutations

Neomycin exerts its antibacterial effect by binding to the 30S ribosomal subunit, specifically to the A-site within the 16S rRNA, leading to misreading of the mRNA code and inhibition of protein synthesis. patsnap.comnih.gov Mutations in the 16S rRNA can alter the structure of this binding site, reducing the affinity of neomycin and conferring resistance. nih.govmcmaster.ca

These mutations are often clustered in the decoding region of the 16S rRNA. embopress.org For example, point mutations in the 3' minor domain of helix 44 of the E. coli 16S rRNA gene (rrsB) can confer resistance to neomycin. mcmaster.ca A notable mutation is the A1408G substitution (using E. coli numbering), which has been shown to confer high-level resistance to a range of aminoglycosides, including neomycin. embopress.orgoup.com This specific mutation is responsible for amikacin (B45834) resistance in Mycobacterium abscessus, which has only a single copy of the rRNA operon. oup.com Mutations affecting the C1409-G1491 base pair in the A-site can also lead to resistance, although the effect on neomycin susceptibility may be moderate compared to other aminoglycosides. nih.gov

Host Cell Resistance Mechanisms: Phospholipid Flippases and Membrane Asymmetry

Beyond bacterial resistance, eukaryotic host cells also possess mechanisms that can determine their sensitivity to neomycin. A key mechanism involves the regulation of the plasma membrane's lipid composition by proteins called phospholipid flippases. nih.govbiorxiv.org

P4-ATPases are a family of phospholipid flippases that establish and maintain the asymmetric distribution of phospholipids (B1166683) across cell membranes. nih.govresearchgate.net In budding yeast, a P4-ATPase named Neo1 is crucial for resistance to neomycin. nih.govbiorxiv.org Its human ortholog is ATP9A. nih.govbiorxiv.org

Recent research has revealed that Neo1/ATP9A functions as a flippase for phosphatidylinositol-4-phosphate (B1241899) (PI4P), moving it from the extracellular or lumenal leaflet to the cytosolic leaflet of the Golgi apparatus membrane. biorxiv.orgthemoonlight.io In cells where Neo1 or ATP9A function is lost or reduced, PI4P is not efficiently flipped back to the cytosolic leaflet. nih.govbiorxiv.org This leads to the transport and exposure of PI4P on the outer surface of the plasma membrane. nih.govbiorxiv.orgbiorxiv.org

Extracellularly exposed PI4P then acts as a receptor for the polycationic neomycin, concentrating the antibiotic on the cell surface. biorxiv.orgbiorxiv.org This high local concentration facilitates the endocytic uptake of neomycin into the cell, leading to cytotoxicity. nih.govbiorxiv.org Therefore, by preventing the secretion of PI4P to the cell surface, functional Neo1/ATP9A flippases confer resistance to neomycin in eukaryotic cells. biorxiv.orgthemoonlight.io This pathway involves the initial synthesis of PI4P on the cytosolic leaflet of the plasma membrane, its transport to the endoplasmic reticulum, and subsequent vesicular transport to the Golgi, where Neo1 acts. nih.govbiorxiv.org

Extracellular PI4P as a Receptor for Neomycin Entry

The entry of the polycationic aminoglycoside antibiotic neomycin into specific eukaryotic cells is a critical step for its therapeutic and toxic effects. Recent research has identified phosphatidylinositol-4-phosphate (PI4P) as a key extracellular receptor that facilitates this process. biorxiv.orgnih.govbiorxiv.org Under normal physiological conditions, PI4P is predominantly located in the cytosolic leaflet of cellular membranes. nih.gov However, under certain conditions, such as the loss of function of specific phospholipid flippases, PI4P can be exposed on the extracellular leaflet of the plasma membrane. biorxiv.orgnih.gov

This extracellular PI4P serves as a binding site for neomycin, concentrating the antibiotic on the cell surface. biorxiv.orgbiorxiv.org The binding of neomycin to extracellular PI4P is a prelude to its cellular uptake, which occurs through endocytosis. biorxiv.orgbiorxiv.org This mechanism was demonstrated using Texas Red-conjugated neomycin (Neo-TR), which showed significant cellular entry only in cells with exposed extracellular PI4P. biorxiv.org The process is conserved across species, as it is observed in both yeast and human cells. biorxiv.orgnih.gov In human cells, the knockdown of ATP9A, an ortholog of the yeast Neo1 flippase, leads to the exposure of extracellular PI4P and a corresponding increase in neomycin sensitivity. nih.govresearchgate.net

The pathway leading to extracellular PI4P exposure is complex. It begins with the production of PI4P in the cytosolic leaflet of the plasma membrane. nih.gov A portion of this PI4P is then transported to the endoplasmic reticulum (ER) via non-vesicular transport, mediated by proteins like Osh6. nih.gov Within the ER, some PI4P evades degradation by the Sac1 phosphatase and enters the lumenal leaflet. nih.govresearchgate.net From the ER, lumenal PI4P is transported to the Golgi apparatus via COPII vesicles. nih.gov In the Golgi, the flippase Neo1 (or ATP9A in humans) is responsible for flipping PI4P back to the cytosolic leaflet. biorxiv.orgnih.gov When Neo1/ATP9A activity is lost or impaired, this flipping process is disrupted, leading to the transport of PI4P to the plasma membrane's extracellular leaflet, where it can act as a neomycin receptor. biorxiv.orgnih.gov

This discovery provides a mechanistic explanation for the cell-type-specific toxicity of neomycin and highlights a novel role for extracellular phosphoinositides in antibiotic sensitivity. biorxiv.orgbiorxiv.org

Hypersensitivity Induced by Mutations in Flippase Substrate Recognition

Hypersensitivity to neomycin in certain eukaryotic cells is directly linked to mutations that affect the function of P4-ATPase phospholipid flippases, specifically Neo1 in yeast and its human ortholog ATP9A. nih.govresearchgate.net These flippases are crucial for maintaining the asymmetric distribution of phospholipids, including phosphatidylinositol-4-phosphate (PI4P), across the plasma membrane. nih.gov Mutations that alter the substrate recognition or transport capabilities of these flippases can lead to the aberrant exposure of PI4P on the outer surface of the cell. nih.govresearchgate.net

In budding yeast, the NEO1 gene is essential for neomycin resistance. nih.govnih.gov Specific mutations within the substrate translocation pathway of the Neo1 protein result in neomycin hypersensitivity. biorxiv.orgnih.gov These mutations impair the flippase's ability to bind and transport PI4P from the lumenal (extracellular-facing) leaflet of the Golgi to the cytosolic leaflet. biorxiv.orgnih.gov Consequently, PI4P is secreted to the extracellular leaflet of the plasma membrane, where it acts as a receptor for neomycin, facilitating its uptake and leading to increased cellular sensitivity to the antibiotic. biorxiv.orgnih.govresearchgate.net

Detailed studies have identified specific mutations in Neo1 that cause this hypersensitive phenotype. For instance, mutations in the entry gate (S221L, S452Q) and exit gate (R247L, P456A) of the flippase's translocation pathway result in a loss of PI4P asymmetry and a corresponding hypersensitivity to neomycin. biorxiv.org Interestingly, while all four mutations cause a similar hypersensitivity, they have different effects on the PI4P-stimulated ATPase activity of the enzyme, suggesting a complex relationship between substrate transport and enzymatic activity. biorxiv.org

Table 1: Effect of Neo1 Mutations on Neomycin Sensitivity and PI4P-Stimulated ATPase Activity

| Neo1 Mutant | Location of Mutation | Effect on Neomycin Sensitivity | Effect on PI4P-Stimulated ATPase Activity |

|---|---|---|---|

| S221L | Entry Gate | Hypersensitive biorxiv.org | Enhanced biorxiv.org |

| S452Q | Entry Gate | Hypersensitive biorxiv.org | Enhanced biorxiv.org |

| R247L | Exit Gate | Hypersensitive biorxiv.org | Reduced biorxiv.org |

| P456A | Exit Gate | Hypersensitive biorxiv.org | Reduced biorxiv.org |

This mechanism underscores the importance of proper phospholipid flipping in preventing drug toxicity. The genetic disruption of flippase substrate recognition provides a clear molecular basis for neomycin hypersensitivity, linking it directly to the exposure of an extracellular receptor that is normally sequestered. nih.gov

Structure Activity Relationship Sar Studies of Neomycin Sulfate and Analogs

Impact of Structural Modifications on Ribosomal Binding Affinity

The binding of neomycin to the A-site of the 16S rRNA is the primary mechanism of its antibacterial action. nih.gov This interaction disrupts protein synthesis, leading to bacterial cell death. nih.gov The affinity of this binding is highly dependent on the three-dimensional structure of the aminoglycoside and the specific interactions it forms with the RNA.

Structural modifications to neomycin can significantly alter its ribosomal binding affinity. For instance, the number and location of amino groups are critical for the electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA. acs.org Studies have shown that neomycin's higher affinity for the human mitochondrial ribosome compared to some other aminoglycosides contributes to its ototoxicity. nih.gov

Modifications at various positions on the neomycin scaffold have been explored to enhance ribosomal selectivity, favoring binding to bacterial ribosomes over human mitochondrial or cytosolic ribosomes. nih.govresearchgate.net For example, modifications at the N6′ and N6‴ positions have been shown to enhance target selectivity without compromising antibacterial activity. nih.gov Dimerization of neomycin molecules through different linkers also impacts ribosomal binding, with the nature of the linker influencing both affinity and antibacterial properties. nih.govasm.org

The following table summarizes the relative binding affinities of some neomycin analogs to the bacterial ribosomal A-site, as determined by the displacement of a fluorescently labeled neomycin probe. nih.gov

Influence of Specific Functional Groups and Conformations on Activity

The specific functional groups and their spatial arrangement on the neomycin molecule play a pivotal role in its biological activity. The conformation of the rings and the orientation of the substituents dictate the precise interactions with the ribosomal target.

Ring I of neomycin is a critical component for its interaction with the ribosomal A-site. nih.gov Modifications on this ring can have a profound impact on antibacterial activity and susceptibility to resistance enzymes. The amino and hydroxyl groups on ring I are particularly important. nih.gov For example, the 2'-amino group is a target for aminoglycoside-modifying enzymes (AMEs), and its modification can help overcome resistance. nih.gov However, the presence of a basic amino group at the 2'-position is not absolutely essential for activity, provided there are other suitably located basic groups. acs.org

The 6'-amino group is another key feature of neomycin, distinguishing it from paromomycin (B158545), which has a hydroxyl group at this position. nih.govnih.gov This single change has significant consequences for ribosomal binding and susceptibility to certain AMEs. nih.gov Theoretical studies have also explored the addition of nucleobases to Ring I to potentially enhance specificity for certain RNA sequences. researchgate.net

The configuration of the substituent at the 6′-position of Ring I is a major determinant of neomycin's activity and selectivity. researchgate.net Neomycin possesses a 6'-amino group, whereas the related aminoglycoside, paromomycin, has a 6'-hydroxyl group. researchgate.net While this difference may seem minor, it leads to distinct interactions with the ribosome. researchgate.net

The table below illustrates the effect of modifications at the 6'-position on the inhibitory activity of neomycin analogs against bacterial ribosomes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Aminoglycoside Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. acs.org In aminoglycoside research, QSAR models are valuable tools for understanding the physicochemical properties that govern their interaction with targets like rRNA and for predicting the activity of novel derivatives. nih.govacs.org

QSAR studies have been employed to investigate the DNA-binding properties of aminoglycoside-polyamine libraries, identifying key molecular descriptors such as size, basicity, and hydrogen-bonding capabilities that influence binding efficacy. acs.orgnih.gov These models can accelerate the development of new therapeutics by predicting the biological activity of yet-to-be-synthesized compounds. researchgate.netnih.gov The process involves calculating a set of molecular descriptors and using statistical methods like partial least squares (PLS) regression to build a predictive model. nih.gov While extensively used for protein-targeted drug design, the application of QSAR to RNA-targeting small molecules like aminoglycosides is an emerging and promising field. acs.org

Design and Synthesis of Neomycin-Based Conjugates

To enhance the therapeutic properties of neomycin, researchers have designed and synthesized various conjugates by attaching other molecules to the neomycin scaffold. These modifications aim to improve target specificity, overcome resistance, or introduce novel functionalities.

Examples of neomycin conjugates include:

Neomycin-lipid conjugates : These amphiphilic molecules have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgscispace.com

Neomycin-imidazole conjugates : Designed to mimic ribonucleases, these conjugates can induce site-specific cleavage of viral RNA, such as the HIV-1 TAR RNA. nih.gov

Peptidic-aminosugar (PA) conjugates : Libraries of neomycin-amino acid conjugates have been synthesized to explore new SAR and identify compounds with improved ribosomal binding and antibacterial activity. nih.gov

Aminoglycoside-arginine conjugates (AACs) are a class of neomycin-based derivatives where multiple arginine residues are attached to the aminoglycoside core. weizmann.ac.ilnih.gov These conjugates were designed as mimetics of the Tat protein's basic domain to target the HIV-1 trans-activation responsive (TAR) RNA element. weizmann.ac.il

The hexa-arginine conjugate of neomycin B (NeoR) has demonstrated high affinity for TAR RNA, with binding constants in the nanomolar range. weizmann.ac.ilnih.gov The number and placement of the arginine residues, as well as the aminoglycoside core, are critical for the anti-HIV activity. nih.govresearchgate.net Studies have shown that the hexa-arginine-neomycin conjugate is the most potent among a series of multi-arginine-aminoglycoside conjugates. nih.govresearchgate.net Besides binding to TAR RNA, AACs have also been shown to interfere with the interaction between the HIV-1 envelope protein gp120 and the CXCR4 receptor, inhibiting viral entry into host cells. nih.govresearchgate.net

The table below presents the binding affinities (Kd) of various aminoglycoside-arginine conjugates to HIV-1 TAR RNA. nih.gov

Relationship Between Arginine Number and Biological Activitynih.gov

The biological activity of neomycin and its analogs can be significantly modulated by conjugation with amino acids, particularly arginine. Research into aminoglycoside-arginine conjugates (AACs) has revealed a direct and critical relationship between the number of attached arginine residues and the resulting biological effects, especially in the context of antiviral activity. researchgate.netnih.gov

Studies have been conducted on a series of conjugates involving neomycin B, as well as the related aminoglycosides paromomycin and neamine (B104775), with a varying number of arginines, from one to six. researchgate.netnih.gov The primary focus of this research has been on the inhibition of the human immunodeficiency virus type 1 (HIV-1). researchgate.net The findings consistently demonstrate that both the aminoglycoside core and the quantity of conjugated arginines are crucial factors in designing potent anti-HIV agents. researchgate.netnih.gov

The antiviral mechanism of these conjugates is linked to the inhibition of viral entry into host cells. researchgate.net Specifically, they interfere with the interaction between the HIV-1 coat protein gp120 and the CXCR4 receptor on human T-cells. researchgate.netnih.gov

Detailed research findings indicate a clear structure-activity relationship:

Mono-arginine conjugates consistently display the lowest level of anti-HIV activity. researchgate.netnih.gov

Multi-arginine conjugates show intermediate activity. researchgate.netnih.gov

Hexa-arginine-neomycin has been identified as the most potent conjugate, exhibiting the highest antiviral activity in the series. researchgate.netnih.gov

This dose-dependent effect of arginine units is also observed in their binding affinity to viral RNA elements. The binding constants (KD) for trans-activation response (TAR) RNA and Rev response element (RRE) RNA are dependent on the number and placement of arginines. nih.gov The hexa-arginine neomycin B conjugate is the most powerful binder to both TAR and RRE RNAs, with KD values of 5 nM and 23 nM, respectively. nih.gov

The following table summarizes the relationship between the number of arginine residues on neomycin conjugates and their observed anti-HIV-1 activity.

| Neomycin-Arginine Conjugate | Number of Arginine Residues | Relative Anti-HIV-1 Activity |

| Mono-arginine-neomycin | 1 | Lowest |

| Multi-arginine-neomycin | 2-5 | Intermediate |

| Hexa-arginine-neomycin | 6 | Most Potent |

This table is based on findings that report a clear hierarchy of activity among the conjugates. researchgate.netnih.gov

Further studies involving the conjugation of single amino acids to neomycin have also highlighted the importance of positively charged residues for another biological function: binding to the bacterial 16S ribosomal A-site RNA. Conjugates with positively charged amino acids like arginine and lysine (B10760008) show a greater binding affinity for the A-site than neomycin by itself. However, this research also indicates that consecutive positive charges might decrease binding affinity, suggesting a complex relationship that depends on the specific placement and number of residues.

Synthesis and Derivatization of Neomycin Sulfate

Synthetic Strategies for Neomycin Analogs

The synthesis of neomycin analogs often involves the strategic modification or replacement of its constituent rings to probe and enhance its binding to ribosomal RNA. acs.orgnih.gov

A key area of investigation involves the replacement of the aminosugar and/or aminocyclitol rings with heterocyclic motifs. chim.it The neamine (B104775) core, consisting of rings I and II, is crucial for specific binding to the prokaryotic 16S rRNA. chim.itacs.org Synthetic strategies have been developed to use neamine as a foundational structure for building new antibiotics. acs.org

One approach has been to probe the role of ring IV (2,6-dideoxy-2,6-diamino-β-L-idopyranose) by synthesizing analogs where this ring is replaced. acs.org For instance, an analog where ring IV was substituted with a diamine tail was synthesized. acs.org While the positive charge on the idose ring was found to be important for specific in vitro binding, the analog with the diamine tail exhibited antibiotic activity comparable to neomycin B against Escherichia coli. acs.org

Another strategy involves the synthesis of 4'-deoxy-4'-fluoro neomycin analogs. These modifications have been shown to improve the inhibition profile against resistant enzymes. rsc.org Specifically, 4'-deoxy-4'-fluoro-4'-epi neomycin analogs demonstrated preferential inhibition against strains of P. aeruginosa that are known to inactivate the parent aminoglycoside. rsc.org A notable finding from these studies was the observation of a unique F-G1491 stacking interaction in a co-crystal structure of a 4'-deoxy-4'-fluoro-4'-epi neomycin analog with a bacterial ribosomal RNA A-site. rsc.org

The synthesis of these analogs often begins with commercially available neomycin B, which is converted into key intermediates. For example, neomycin B can be treated with methanolic-HCl to yield neamine hydrochloride. tandfonline.com The amino groups are then protected, and subsequent reactions allow for the modification of specific hydroxyl groups. tandfonline.com

Table 1: Synthetic Intermediates from Neomycin B

| Intermediate | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| Neamine hydrochloride | Methanolic-HCl | ~70 | tandfonline.com |

Research has also focused on replacing the 2-deoxystreptamine (B1221613) (2-DOS) moiety, a key structural feature, with novel heterocyclic scaffolds. chim.it However, the complete removal of the 2-DOS ring often leads to a loss of antibiotic activity. chim.it To address this, approaches have been developed that maintain this critical ring while introducing other novel systems. chim.it

One such strategy involves the synthesis of aminoglycoside analogs containing a simplified 2,5-dideoxystreptamine (B1253846) scaffold in place of the natural 2-deoxystreptamine core. thieme-connect.com This allows for the study of the 5-hydroxyl group's effect on RNA binding affinity and selectivity. thieme-connect.com A series of monosaccharide building blocks with varying amino group positions and conformations are utilized in the assembly of these oligosaccharides. thieme-connect.comthieme-connect.com

The synthesis of these analogs involves glycosylation reactions where a thioethyl glycoside donor is reacted with a suitable acceptor in the presence of N-iodosuccinimide (NIS) and silver triflate (AgOTf). thieme-connect.com The resulting protected oligosaccharides are then deprotected via catalytic hydrogenation to yield the final aminoglycoside analogs. thieme-connect.comthieme-connect.com

Table 2: General Glycosylation Reaction Components

| Component | Role | Reference |

|---|---|---|

| Thioethyl glycoside | Glycosyl Donor | thieme-connect.com |

| Acceptor (e.g., simplified streptamine (B1206204) scaffold) | Glycosyl Acceptor | thieme-connect.com |

| N-Iodosuccinimide (NIS) / Silver Triflate (AgOTf) | Promoters | thieme-connect.com |

Preparation of Modified Neomycin Conjugates

Neomycin's structure allows for conjugation with various molecules to create derivatives with altered properties. researchgate.net A common approach involves modifying the primary amine or hydroxyl groups. researchgate.net For instance, lipophilic groups have been conjugated to the neomycin core. researchgate.net

One method utilizes a multicomponent domino process to synthesize neomycin-sugar conjugates under mild conditions. ucsd.eduthieme-connect.de This process involves the reaction of a glycosyl azide (B81097) with an isocyanate, followed by the addition of the neomycin derivative and a fumaric acid monoester. ucsd.edu This strategy allows for the creation of a diverse library of conjugates. ucsd.edu

Another strategy involves the synthesis of amphiphilic neomycin B conjugates. nih.govmdpi.com For example, lysine-ligated neomycin B conjugates have been prepared through reductive amination of a protected C5"-modified neomycin B-based aldehyde. nih.gov These conjugates, where a suitably protected lysine-neomycin B serves as a building block for peptide synthesis, have shown retained antibacterial activity. nih.gov Similarly, bilipid conjugates have been synthesized by modifying the C(5") position of neomycin B. mdpi.com

Furthermore, neomycin has been conjugated with molecules like imidazole (B134444) to create agents that can induce site-specific cleavage of RNA, such as the HIV-1 TAR RNA. researchgate.net These conjugates are designed to mimic the active site of ribonucleases. researchgate.net The synthesis of 5"-modified neomycin conjugates with triazole- and amide-based linkages has also been reported. researchgate.net

The modification of neomycin B can also be achieved through a combination of Mitsunobu and click chemistry, allowing for specific modifications at three of the four ring systems. acs.org

Exploration of Novel Antimicrobial Agents Inspired by Neomycin Scaffold

The neomycin scaffold has served as an inspiration for the development of novel antimicrobial agents, including those incorporating different heterocyclic structures.

The pyrazole (B372694) nucleus is a well-known pharmacophore with a wide range of therapeutic properties, including antibacterial activity. nih.govacs.orgnih.gov The synthesis of pyrazole derivatives is an active area of research. semanticscholar.orgmdpi.com

Novel pyrazole-4-carboxamide derivatives have been synthesized and tested for their antibacterial activity. japsonline.com In one study, these compounds were evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. japsonline.com The results indicated that the substituent groups on the phenyl ring influenced the antibacterial spectrum. japsonline.com For instance, compound 5i was particularly effective against Gram-positive bacteria, while compound 5k showed potent activity against Gram-negative strains, with its efficacy at 60 µg/ml being comparable to neomycin at 10 µg/ml. japsonline.com

Another study focused on the synthesis of ferrocenyl-substituted pyrazoles and their evaluation as antimicrobial agents against S. aureus, K. pneumoniae, A. niger, and Trichophyton rubrum. nih.gov These compounds demonstrated inhibitory action against the tested microbial strains. nih.gov

The synthesis of pyrazole derivatives often involves multi-step processes. semanticscholar.orgjapsonline.comresearchgate.net A common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. semanticscholar.org For example, 3,4-disubstituted pyrazoles can be synthesized from the cyclization of an ethanone (B97240) intermediate with hydrazine hydrate (B1144303). semanticscholar.orgresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Neomycin Sulfate (B86663) hydrate |

| Neomycin B |

| Neamine hydrochloride |

| 2,6-dideoxy-2,6-diamino-β-L-idopyranose |

| 2-deoxystreptamine (2-DOS) |

| 2,5-dideoxystreptamine |

| N-iodosuccinimide (NIS) |

| Silver triflate (AgOTf) |

| Lysine (B10760008) |

| Imidazole |

| Fumaric acid |

| Pyrazole |

| Staphylococcus aureus |

| Bacillus subtilis |

| Pseudomonas aeruginosa |

| Escherichia coli |

| Klebsiella pneumoniae |

| Aspergillus niger |

| Trichophyton rubrum |

| Hydrazine hydrate |

| Cbz-Cl (Benzyl chloroformate) |

Advanced Analytical Methodologies for Neomycin Sulfate Hydrate Research

Chromatographic Techniques for Characterization and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of Neomycin Sulfate (B86663) Hydrate (B1144303). However, the absence of a chromophore necessitates detection methods other than UV-Vis spectrophotometry. researchgate.netresearchgate.net Researchers have successfully implemented various alternative detection techniques to achieve sensitive and reliable quantification.

Liquid Chromatography with Pulsed Electrochemical Detection (LC-PED) is a sensitive and direct method for analyzing electroactive compounds like aminoglycosides that are difficult to detect otherwise. chromatographyonline.combasinc.com This technique has been successfully applied to the determination of Neomycin Sulfate, offering good linearity and repeatability. nih.gov The method is recognized for its high efficiency, allowing for the separation of the main component, Neomycin B, from Neomycin C and other impurities. nih.gov

An isocratic liquid chromatographic method combined with PED uses a mobile phase containing sodium sulfate, sodium 1-octanesulfonate, and a phosphate (B84403) buffer, with sodium hydroxide (B78521) added post-column to enhance detection. nih.govnih.gov The separation is typically performed on columns packed with poly(styrene-divinylbenzene) co-polymers or specific reversed-phase columns like the Discovery C18. nih.govnih.gov The robustness of the method has been assessed using a central composite design, confirming its selectivity, repeatability, linearity, and sensitivity. nih.gov Furthermore, high-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD), a variant of LC-PED, has been proposed as a more precise and faster alternative to traditional bioassays for neomycin in various pharmaceutical formulations. nih.gov

Table 1: Representative LC-PED Method Parameters for Neomycin Analysis

| Parameter | Conditions | Source |

|---|---|---|

| Column | Discovery C18 (250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Aqueous solution with 35 g/L sodium sulphate, 1 g/L sodium 1-octanesulfonate, 14 ml/L tetrahydrofuran (B95107) (THF), and 50 ml/L of 0.2 M phosphate buffer (pH 3.0) | nih.gov |

| Post-Column Reagent | Sodium hydroxide | nih.govnih.gov |

| Detection | Pulsed Electrochemical Detection (PED) on a gold electrode | nih.gov |

| Performance | High efficiency, good selectivity, repeatability, linearity, and sensitivity | nih.gov |

Evaporative Light Scattering Detection (ELSD) is a universal detection method suitable for non-volatile analytes like Neomycin Sulfate. waters.com The principle of ELSD involves nebulization of the column eluent into droplets, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. waters.comthermofisher.com This technique is compatible with gradient elution, unlike refractive index detectors. waters.com

For Neomycin analysis, the ELSD response can be enhanced by increasing the volatility of the mobile phase and the molecular mass of the ion-pairing reagents. nih.gov A significant challenge in the analysis of Neomycin Sulfate using ELSD is the interference from the sulfate itself, which can co-elute with neomycin components; this often necessitates a sample preparation step to remove the bulk of the sulfate ions. mn-net.com Method development has focused on optimizing mobile phase composition, such as using water-acetone with heptafluorobutyric acid (HFBA) as an ion-pairing agent, to improve peak shape and sensitivity. nih.gov Validated HPLC-ELSD methods have been successfully applied to determine neomycin in raw materials and pharmaceutical formulations. researchgate.netnih.gov

Table 2: Optimized HPLC-ELSD Method for Neomycin Determination

| Parameter | Conditions | Source |

|---|---|---|

| Column | Waters ODS-2 C18 Spherisorb | nih.gov |

| Mobile Phase | Isocratic water-acetone (50:50) containing 11.6 mM Heptafluorobutyric acid (HFBA) | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detector | ELSD | nih.gov |

| Evaporation Temp. | 45 °C | nih.gov |

| Nitrogen Pressure | 3.5 bar | nih.gov |

| LOD | 0.6 µg/ml | nih.gov |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of pharmaceutical compounds. tandfonline.com Due to the lack of a chromophore in the neomycin molecule, RP-HPLC methods for its analysis must be coupled with a universal detector like ELSD or CAD, or with mass spectrometry (MS). nih.govresearchgate.net

A simple and repeatable RP-HPLC method for neomycin and its related substances has been developed using a C18 column with a mobile phase consisting of water, methanol (B129727), and an ion-pairing agent like heptafluorobutyric acid (HFBA). nih.govsigmaaldrich.com Such methods have been validated according to ICH guidelines and are capable of separating Neomycin B from its impurities. nih.gov Another developed RP-HPLC method allows for the simultaneous estimation of neomycin and fluocinolone (B42009) using a buffer and methanol mobile phase, with detection at 250 nm, though this is likely for the co-analyte fluocinolone. ijpsr.com The development of these methods often employs Quality by Design (QbD) principles to ensure they are robust and reliable for routine analysis. tandfonline.com

Table 3: Example of an RP-HPLC Method for Neomycin Analysis

| Parameter | Conditions | Source |

|---|---|---|

| Column | C18 Hypersil® Gold aQ | nih.govresearchgate.net |

| Mobile Phase | Water, methanol, and heptafluorobutyric acid | nih.govresearchgate.net |

| Detection | Charged Aerosol Detection (CAD) and/or Mass Spectrometry (MS) | nih.govresearchgate.net |

| Application | Determination of neomycin and related substances in pharmaceutical preparations | nih.govsigmaaldrich.com |

Charged Aerosol Detection (CAD) is a universal detection technology that measures analytes in direct proportion to their mass, regardless of their chemical structure. thermofisher.comthermofisher.com This makes it exceptionally well-suited for quantifying compounds like Neomycin Sulfate that lack a chromophore. nih.gov The detection process involves nebulizing the eluent, charging the resulting aerosol particles, and then measuring this charge. thermofisher.com

LC-CAD methods for neomycin have demonstrated good repeatability and are capable of quantifying both neomycin and its related substances, for which reference standards may not be available. nih.govresearchgate.net A validated method using a C18 column with a mobile phase containing heptafluorobutyric acid showed good separation of neomycin impurities. nih.gov The method was validated for accuracy, precision, and linearity, proving its suitability for quality control of pharmaceutical preparations. nih.govsigmaaldrich.com CAD is often considered to have higher sensitivity than ELSD for detecting polar small molecules. researchgate.net

Table 4: Performance of a Validated LC-CAD Method for Neomycin B

| Parameter | Result | Source |

|---|---|---|

| Detector | Charged Aerosol Detector (CAD) | nih.gov |

| LOD | 3.0 µg/ml | researchgate.net |

| Accuracy | 95.8 - 102.1% | researchgate.net |

| Precision (RSD) | 0.1 - 0.6% | researchgate.net |

| Application | Quantification of Neomycin B in pharmaceutical formulations | researchgate.net |

Resonance Rayleigh Scattering (RRS) is a highly sensitive detection method that has been adapted for HPLC analysis of Neomycin Sulfate. rsc.orgnih.gov The technique is based on the significant enhancement of RRS intensity when neomycin forms large ion-association complexes with certain dyes or nanoparticles. rsc.orgnih.gov

In one method, neomycin sulfate reacts with Trypan Red in an acidic medium to form 1:1 ion-association complexes. rsc.org These aggregates, with an average size of 45 nm, cause a dramatic increase in the RRS signal, which can be detected. rsc.org The method demonstrated a low limit of detection (LOD) of 56 ng/mL and a linear range from 0.48 to 23.52 µg/mL. rsc.org Another approach used the interaction between neomycin, Congo Red, and dodecyl trimethyl ammonium (B1175870) bromide to enhance the RRS signal at 468 nm, achieving an even lower LOD of 0.02 µg·mL−1. nih.gov These simple and rapid methods have been successfully applied to determine neomycin sulfate in serum samples and veterinary drugs. rsc.orgnih.gov

Table 5: Analytical Parameters of HPLC-RRS Method for Neomycin Sulfate

| Parameter | Value | Source |

|---|---|---|

| Reagent | Trypan Red | rsc.org |

| Linear Range | 0.48 to 23.52 µg/mL | rsc.org |

| Correlation Coefficient | 0.9990 | rsc.org |

| LOD (3σ) | 56 ng/mL | rsc.org |

| Precision | <4% | rsc.org |

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for the structural elucidation and characterization of Neomycin Sulfate Hydrate and its complexes.

Research has been conducted on the hydrate transformation of neomycin sulfate using various analytical techniques. innovareacademics.inresearchgate.net While Fourier Transform Infrared (FTIR) spectroscopy is commonly used to analyze hydrates, its application to neomycin sulfate is challenging. innovareacademics.in The compound's highly hygroscopic nature means that surface-adsorbed water can obscure the spectral features of the hydrate water, making clear observation difficult. innovareacademics.inresearchgate.net

Despite the limitations of FTIR, other methods have proven effective. innovareacademics.in Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry–Thermal Gravimetry Analysis (DSC-TGA) can clearly show the loss of hydrate water upon heating. innovareacademics.inresearchgate.net Powder X-Ray Diffraction (PXRD) has been used to observe changes in the crystal structure, for instance, showing the transformation of ground, amorphous neomycin sulfate back to a crystalline form after storage in high humidity. innovareacademics.in Karl Fischer Titration (KFT) is also employed to quantify the water content. researchgate.net

UV-Visible spectroscopy has been used to characterize metal complexes of neomycin. ijraset.com In one study, an oxovanadium(II) complex of neomycin (Neo-van) was synthesized by reacting neomycin sulfate with vanadyl sulfate hydrate. The formation of the complex was monitored by the change in color of the solution from light green to dark green, and the resulting complex was characterized using UV-Vis spectroscopy. ijraset.com

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, the FT-IR spectrum provides a detailed molecular fingerprint. A prominent and broad absorption band is observed between 3382 and 3455 cm⁻¹, which is characteristic of the O-H and N-H stretching vibrations from the numerous hydroxyl and amine groups, as well as from the water of hydration. innovareacademics.ininnovareacademics.in However, the high hygroscopicity of neomycin sulfate can sometimes obscure the hydrate spectra due to excess surface water. innovareacademics.ininnovareacademics.in

The FT-IR spectrum also reveals other key structural features. The region from 4000 to 400 cm⁻¹ is typically scanned to capture all significant vibrations. innovareacademics.in The presence of the sulfate counter-ion is also confirmed by its characteristic absorption bands. While FT-IR is primarily a qualitative tool for analyzing hydrates, it has been explored for quantitative analysis of hydrate transformation after processes like grinding. innovareacademics.ininnovareacademics.in

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3382–3455 | O-H and N-H stretching (hydroxyl, amine, and water of hydration) |

Data sourced from Ilma Nugrahani, et al., 2015. innovareacademics.ininnovareacademics.in

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FT-IR. In the study of this compound, distinct characteristic peaks are observed in the SERS (Surface-Enhanced Raman Scattering) spectra. Specifically, peaks at 546 cm⁻¹ and 613 cm⁻¹ are considered characteristic for the determination of neomycin. mdpi.com The Raman spectrum of the neomycin standard substance also shows other obvious peaks at 1030 cm⁻¹ and 1458 cm⁻¹. mdpi.com This technique is particularly useful for identifying the presence of neomycin residues.

Solid-State Nuclear Magnetic Resonance Spectroscopy (ssNMR)

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-invasive technique for studying the atomic-level structure of solid materials like this compound. nih.gov Unlike techniques that require crystallization, ssNMR can be applied to non-crystalline, hydrated samples, which is advantageous for complex biomolecules. rsc.orgnih.gov The method is not limited by molecular motion, making it ideal for investigating the interplay between molecules in a solid state. nih.gov By using magic angle spinning (MAS), ssNMR can provide high-resolution spectra, revealing details about the molecular packing and the effects of hydration on the compound's structure. nih.govnih.gov While ssNMR is a powerful tool, it generally requires a larger amount of material and longer experimental times compared to solution-state NMR due to lower sensitivity. nih.gov

UV Spectrophotometry

Direct ultraviolet (UV) spectrophotometry of neomycin is challenging due to its weak absorbance in the UV-Vis domain. researchgate.net To overcome this, indirect methods involving derivatization are commonly employed for quantitative analysis. researchgate.netgoogle.com One such method involves forming a complex with Cu²⁺ ions in an alkaline medium, which results in a blue-colored complex with maximum absorption that can be read. researchgate.netgoogle.com Another approach is derivatization with reagents like 1-Fluoro-2,4-Dinitrobenzene (DNFB), also known as Sanger's reagent, to make neomycin detectable by UV with good accuracy and precision. sciensage.info

Despite the challenges with direct measurement, some studies have reported λmax values for neomycin sulfate. For instance, a maximum absorption wavelength (λmax) of 244 nm has been reported. gsconlinepress.comnih.gov Another study mentions a λmax of 258.0 nm. ijpar.com The area under the curve (AUC) method has also been utilized for quantification, with wavelength ranges such as 244-254 nm and 252.0-262.0 nm being used for neomycin sulfate estimation in formulations. sciensage.infonih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a critical tool for the structural confirmation and analysis of neomycin. Due to the lack of a strong chromophore, MS detection is often coupled with liquid chromatography (LC) for the analysis of neomycin and its related substances. researchgate.net The technique provides information on the mass-to-charge ratio of the molecule and its fragments, which is essential for identification and structural elucidation. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for large, polar molecules like neomycin. rsc.org In positive ion mode ESI-MS/MS, neomycin can be identified and quantified. usda.gov The protonated molecular ion [M+H]⁺ of neomycin is observed, and its fragmentation pattern provides detailed structural information. researchgate.net For example, with a precursor ion of m/z 615, characteristic fragment ions can be observed at m/z 259, 277, 293, 323, and 455. researchgate.net Another study identified a main MS-MS fragment at m/z 161. researchgate.net This fragmentation data is crucial for distinguishing neomycin from its isomers and impurities. nih.gov

Table 2: Representative ESI-MS/MS Fragmentation Data for Neomycin

| Precursor Ion (m/z) | Product Ions (m/z) |

| 615 | 259, 277, 293, 323, 455 |

| Not specified | 161 (main fragment) |

Data sourced from Stypulkowska, K., et al., 2011 and Oertel, R., et al., 2004. researchgate.netresearchgate.net

Thermal Analysis and Gravimetric Methods

Thermal analysis methods, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for studying the properties of this compound as a function of temperature. innovareacademics.inresearchgate.net These techniques are used to determine the water content and thermal stability of the compound. nih.gov

TGA measures the change in mass with temperature. For this compound, TGA thermograms show a decrease in water content upon grinding. innovareacademics.in The dehydration of neomycin sulfate has been observed at 94.9 °C in a DTA thermogram. researchgate.net Subsequent storage in high humidity can lead to the restoration of the hydrate form. innovareacademics.in

DSC measures the heat flow associated with thermal transitions. The DSC thermogram of neomycin sulfate shows characteristic peaks related to dehydration and decomposition. researchgate.net These thermal analysis techniques are crucial for understanding the physical stability of this compound under various conditions. innovareacademics.inresearchgate.netnih.gov

Table 3: Thermal Analysis Data for this compound

| Analytical Technique | Observation | Temperature (°C) |

| DTA | Dehydration | 94.9 |

Data sourced from Nugrahani, I., et al., 2015. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to study the thermal properties of materials as they change with temperature. innovareacademics.in In the context of this compound, DSC is instrumental in identifying thermal events such as dehydration and decomposition.

A study involving this compound revealed an endothermic peak at 94.9°C in the DTA thermogram, which is indicative of the dehydration of the solid compound. innovareacademics.in Another investigation reported endothermic peaks related to the decomposition and melting of Neomycin Sulfate at 240°C and 286°C. mdpi.com When intercalated with montmorillonite, the decomposition peak shifted to a higher temperature of 242–244°C, suggesting an increase in the thermal resistance of the drug due to its interaction with the clay structure. mdpi.com

DSC has also been employed to analyze formulations containing Neomycin Sulfate. For instance, in a study of Neomycin-loaded transferosomes, DSC analysis was conducted over a temperature range of 30°-270°C at a heating rate of 10°C per minute to confirm the successful loading of the drug into vesicles. ijpsonline.com

Table 1: DSC Thermal Events for this compound

| Thermal Event | Observed Temperature (°C) | Associated Phenomenon | Reference |

| Endothermic Peak | 94.9 | Dehydration | innovareacademics.in |

| Endothermic Peak | 240 | Decomposition/Melting | mdpi.com |

| Endothermic Peak | 286 | Decomposition/Melting | mdpi.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information about the mass changes in a material as a function of temperature or time. mdpi.com This technique is particularly useful for determining the water content and studying the dehydration and decomposition processes of this compound. nih.govresearchgate.net

Research has shown that grinding can affect the hydration state of Neomycin Sulfate. TGA thermograms confirmed a decrease in water content within the hydrate lattice after grinding the material for 180 minutes. innovareacademics.ininnovareacademics.in Conversely, when the ground, more amorphous sample was stored at high relative humidity (71% and 99% RH), TGA showed a gradual increase in mass over time, indicating the restoration of the hydrate form. innovareacademics.in

In one study, the initial water content of Neomycin Sulfate was measured by Karl Fischer Titration (KFT) to be 4.89%, which was calculated to be equivalent to approximately 2.72 moles of water, suggesting a di-hydrate form. innovareacademics.in After grinding, the water content decreased. However, upon storage at 71% RH for 72 hours, the water content increased to 7%, which is equivalent to about 2.9 moles of water. innovareacademics.in Storage at 99% RH for 72 hours resulted in a mass increase to 12.33%, corresponding to approximately 4.2 moles of water. innovareacademics.in

Table 2: TGA and KFT Data for this compound Under Different Conditions

| Condition | Water Content (%) | Calculated Moles of Water | Analytical Method | Reference |

| Initial Sample | 4.89 | ~2.72 | KFT | innovareacademics.in |

| After Grinding (180 min) | Decreased | Decreased | TGA | innovareacademics.ininnovareacademics.in |

| Ground, Stored at 71% RH (72h) | 7.0 | ~2.9 | KFT | innovareacademics.in |

| Ground, Stored at 99% RH (72h) | 12.33 | ~4.2 | TGA | innovareacademics.in |

Dynamic Vapour Sorption (DVS)

Dynamic Vapour Sorption (DVS) is a gravimetric technique that measures the mass of a sample as it responds to changes in relative humidity (RH) at a constant temperature. mt.com It is a valuable tool for investigating moisture sorption and desorption, which is crucial for understanding the hygroscopicity, stability, and hydrate formation of pharmaceutical ingredients like Neomycin Sulfate. ardena.comamericanpharmaceuticalreview.com